Cas no 208775-27-3 (2,4-dimethylthiophene-3-sulfonyl chloride)

2,4-Dimethylthiophene-3-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecules, particularly in the preparation of sulfonamides and other sulfur-containing compounds. The dimethyl-substituted thiophene backbone enhances stability while maintaining reactivity, making it suitable for selective functionalization. This compound is valued for its consistent purity and reliable performance in nucleophilic substitution reactions. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. It is commonly employed in research and industrial applications requiring precise sulfonylation reactions.
2,4-dimethylthiophene-3-sulfonyl chloride structure
208775-27-3 structure
Product Name:2,4-dimethylthiophene-3-sulfonyl chloride
CAS No:208775-27-3
MF:C6H7ClO2S2
MW:210.701578378677
CID:4636098
PubChem ID:23443456
Update Time:2025-05-19

2,4-dimethylthiophene-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenesulfonyl chloride, 2,4-dimethyl-
    • 2,4-dimethylthiophene-3-sulfonyl chloride
    • Inchi: 1S/C6H7ClO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3
    • InChI Key: IEDRPAKLFWDQRC-UHFFFAOYSA-N
    • SMILES: C1(C)SC=C(C)C=1S(Cl)(=O)=O

Computed Properties

  • Exact Mass: 209.9575995g/mol
  • Monoisotopic Mass: 209.9575995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.8Ų

2,4-dimethylthiophene-3-sulfonyl chloride Pricemore >>

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Additional information on 2,4-dimethylthiophene-3-sulfonyl chloride

Research Briefing on 208775-27-3 and 2,4-Dimethylthiophene-3-Sulfonyl Chloride in Chemical Biology and Pharmaceutical Applications

The chemical compound 208775-27-3 and its derivative, 2,4-dimethylthiophene-3-sulfonyl chloride, have garnered significant attention in recent studies due to their potential applications in chemical biology and pharmaceutical research. These compounds are particularly notable for their roles as intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. This briefing provides an overview of the latest research developments, focusing on their synthesis, reactivity, and applications in drug discovery.

Recent studies have highlighted the versatility of 2,4-dimethylthiophene-3-sulfonyl chloride as a sulfonylation reagent. Its ability to introduce sulfonyl groups into various organic frameworks makes it a valuable tool in medicinal chemistry. For instance, researchers have utilized this compound to synthesize sulfonamide derivatives, which are known for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties. The compound's reactivity under mild conditions further enhances its utility in complex synthetic pathways.

In the context of 208775-27-3, recent investigations have focused on its role as a key intermediate in the production of small-molecule inhibitors targeting specific enzymes involved in disease pathways. One study demonstrated its efficacy in the synthesis of inhibitors for protein kinases, which are critical targets in cancer therapy. The compound's structural features, including its stability and compatibility with various reaction conditions, make it a preferred choice for high-throughput screening and lead optimization processes.

Advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have enabled researchers to characterize the interactions of these compounds with biological targets more precisely. For example, a 2023 study employed X-ray crystallography to elucidate the binding mode of a sulfonamide derivative synthesized from 2,4-dimethylthiophene-3-sulfonyl chloride with a bacterial enzyme, providing insights into its mechanism of action. Such findings are instrumental in guiding the design of next-generation therapeutics.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from these compounds. Issues such as solubility and metabolic stability are areas of active research. Recent efforts have explored the use of prodrug strategies and formulation technologies to address these limitations, with some success in preclinical models. These approaches are expected to pave the way for clinical translation in the near future.

In conclusion, the ongoing research on 208775-27-3 and 2,4-dimethylthiophene-3-sulfonyl chloride underscores their importance in drug discovery and chemical biology. Their synthetic versatility and biological relevance make them indispensable tools for researchers aiming to develop novel therapeutic agents. Future studies are likely to focus on expanding their applications and overcoming existing challenges to fully realize their potential in medicine.

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